4-(4-Ethynylphenyl)pyridine (CAS 83420-57-9) is a rigid, heterobifunctional building block featuring a terminal alkyne and a coordinating pyridine nitrogen, separated by a fully conjugated phenyl spacer [1]. This structural motif provides an extended linear geometry compared to simple ethynylpyridines, making it highly valuable for the synthesis of expanded metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and directional supramolecular assemblies. The terminal alkyne readily participates in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the pyridine moiety offers robust coordination to transition metals or acts as a site for quaternization. Procurement of this pre-alkynylated, extended linker eliminates the need for multi-step spacer elongation, ensuring high-purity precursor availability for advanced materials and ligand design.
Substituting 4-(4-ethynylphenyl)pyridine with shorter analogs like 4-ethynylpyridine fundamentally alters the spatial dimensions and electronic properties of the resulting materials [1]. In MOF and COF synthesis, linker length directly dictates pore size, surface area, and topology; using a shorter ligand collapses the intended void volume and prevents the formation of isoreticular expanded frameworks. Furthermore, attempting to use symmetric linkers (like 1,4-diethynylbenzene) removes the orthogonal reactivity provided by the pyridine nitrogen, destroying the capacity for directional self-assembly or post-synthetic metalation. Relying on the halogenated precursor, 4-(4-bromophenyl)pyridine, shifts the burden of alkynylation to the end-user, introducing yield-limiting deprotection steps and trace metal impurities that can poison sensitive downstream coordination or photophysical applications.
Procuring the pre-alkynylated 4-(4-ethynylphenyl)pyridine provides a significant process advantage over using the halogenated precursor, 4-(4-bromophenyl)pyridine [1]. Starting from the bromide requires a two-step sequence (Sonogashira coupling with TMS-acetylene followed by desilylation), which typically caps overall yields at 65-75% and introduces trace palladium/copper contaminants. The pre-installed alkyne allows for immediate downstream functionalization with 100% atom economy regarding the linker backbone.
| Evidence Dimension | Synthetic steps and yield to terminal alkyne |
| Target Compound Data | 0 steps (ready for direct use); 100% atom economy for coupling |
| Comparator Or Baseline | 4-(4-Bromophenyl)pyridine (2 steps; ~65-75% overall yield) |
| Quantified Difference | Eliminates 2 synthetic steps and avoids yield losses associated with TMS deprotection. |
| Conditions | Standard laboratory-scale ligand synthesis workflow |
Procuring the pre-alkynylated compound eliminates hazardous alkyne gas handling and reduces trace metal contamination from intermediate cross-coupling steps.
The insertion of the phenyl ring between the pyridine and the ethynyl group extends the linear dimension of the linker significantly compared to 4-ethynylpyridine [1]. This structural elongation from ~5.0 Å to ~9.5 Å is mathematically required to expand the pore apertures of isoreticular coordination networks without altering the fundamental topology of the framework.
| Evidence Dimension | Linear spacer length (N to terminal C) |
| Target Compound Data | ~9.5 Å extended rigid length |
| Comparator Or Baseline | 4-Ethynylpyridine (~5.0 Å short rigid length) |
| Quantified Difference | ~90% increase in linker length, directly translating to expanded pore apertures in resulting MOFs. |
| Conditions | In silico modeling and crystallographic analysis of coordination networks |
Buyers targeting large-pore MOFs for macromolecular catalysis or gas separation must select this extended spacer to prevent framework collapse or insufficient void volume.
Unlike symmetric linkers such as 1,4-diethynylbenzene, 4-(4-ethynylphenyl)pyridine offers strictly orthogonal reactivity [1]. The pyridine nitrogen can participate in metal coordination or alkylation independently of the terminal alkyne's participation in click chemistry or cross-coupling. This asymmetry prevents the statistical oligomerization and cross-linking that plague symmetric diynes during stepwise functionalization.
| Evidence Dimension | Reaction site selectivity |
| Target Compound Data | 100% orthogonal (N-coordination vs. C≡C coupling) |
| Comparator Or Baseline | 1,4-Diethynylbenzene (0% orthogonal; competing dual C≡C couplings) |
| Quantified Difference | Prevents statistical oligomerization, enabling precise A-B type directional functionalization. |
| Conditions | Sequential post-synthetic modification or stepwise self-assembly |
Essential for synthesizing discrete metallacages or asymmetric push-pull chromophores where symmetric diynes would cause unwanted cross-linking.
The fully conjugated Py-Ph-C≡C backbone of 4-(4-ethynylphenyl)pyridine provides a substantially lower optical bandgap compared to the truncated Py-C≡C system of 4-ethynylpyridine [1]. This extended electron delocalization results in a predictable bathochromic (red) shift in both absorption and emission profiles, making it a superior building block for tuning the optoelectronic properties of conjugated polymers and luminescent metal complexes.
| Evidence Dimension | Conjugation length and HOMO-LUMO gap |
| Target Compound Data | Extended Py-Ph-C≡C fully conjugated system |
| Comparator Or Baseline | 4-Ethynylpyridine (Truncated Py-C≡C system) |
| Quantified Difference | Provides a significantly lower optical bandgap and bathochromic shift in emission profiles. |
| Conditions | UV-Vis and fluorescence spectroscopy in standard organic solvents |
Crucial for materials scientists designing red-shifted fluorescent probes or organic light-emitting materials requiring extended electron delocalization.
Ideal as a rigid, elongated pillar ligand for constructing porous coordination polymers where large pore sizes are required for gas storage or large-molecule catalysis, specifically leveraging its ~9.5 Å length to prevent framework collapse [1].
Excellent precursor for synthesizing bidentate or tridentate triazole-pyridine ligands via CuAAC, used in ruthenium or iridium photoredox catalysts, benefiting from the pre-installed alkyne to ensure high purity [1].
Used in the formation of metallacages and discrete supramolecular architectures where the exact distance and orthogonal reactivity between the coordinating nitrogen and the functional alkyne tail dictate the precise self-assembly outcome [1].
Serves as a terminal capping group or building block in the synthesis of rod-like conjugated polymers and molecular wires for organic electronics (OLEDs, OFETs), utilizing its extended pi-conjugation for bandgap tuning [1].